molecular formula CH5N3O4S-2 B13903202 Guanidine;sulfate

Guanidine;sulfate

Cat. No.: B13903202
M. Wt: 155.14 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine sulfate is a crystalline compound with the chemical formula (CH₆N₄)₂·H₂SO₄. It is a derivative of guanidine, a strong organic base that is commonly found in nature and has a wide range of applications in various fields. Guanidine sulfate is known for its high solubility in water and its ability to form stable salts, making it useful in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidine sulfate can be synthesized through several methods. One common approach involves the reaction of guanidine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Another method involves the use of ammonium salts and urea, which are melted together to produce guanidine, which is then reacted with sulfuric acid to form guanidine sulfate .

Industrial Production Methods: Industrial production of guanidine sulfate often involves the use of urea production wastes. The process includes the melting of ammonium salts with urea, followed by the reaction with sulfuric acid. This method is cost-effective and allows for the large-scale production of guanidine sulfate .

Chemical Reactions Analysis

Types of Reactions: Guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its strong basicity and nucleophilic properties, which make it reactive with a wide range of compounds .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine sulfate can produce urea derivatives, while substitution reactions can yield various guanidine derivatives .

Scientific Research Applications

Guanidine sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Guanidine sulfate is employed in the denaturation of proteins and nucleic acids, making it useful in molecular biology studies.

    Medicine: It has been studied for its potential therapeutic effects, including its use in the treatment of myasthenic syndrome and as an antiviral agent.

    Industry: Guanidine sulfate is used in the production of plastics, explosives, and as a flame retardant.

Mechanism of Action

The mechanism of action of guanidine sulfate involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes. This makes it effective in treating muscle weakness and fatigue associated with certain medical conditions .

Comparison with Similar Compounds

    Guanidine Hydrochloride: Similar to guanidine sulfate, guanidine hydrochloride is used in protein denaturation and as a reagent in organic synthesis.

    Guanidine Nitrate: This compound is used in the production of explosives and propellants.

    Guanidine Carbonate: It is used in the textile industry and as a flame retardant.

Uniqueness: Guanidine sulfate is unique due to its high solubility in water and its ability to form stable salts. This makes it particularly useful in applications where solubility and stability are crucial .

Properties

Molecular Formula

CH5N3O4S-2

Molecular Weight

155.14 g/mol

IUPAC Name

guanidine;sulfate

InChI

InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2

InChI Key

ZZTURJAZCMUWEP-UHFFFAOYSA-L

Canonical SMILES

C(=N)(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.